24-Hydroxy-licorice-saponin A3
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Overview
Description
24-Hydroxy-licorice-saponin A3 is an oleanane-type triterpene saponin (OTS) that can be isolated from the plant Glycyrrhiza uralensis . This compound is part of the larger family of triterpenoid saponins, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxy-licorice-saponin A3 typically involves the extraction and isolation from Glycyrrhiza uralensis. The process includes several steps of purification and characterization using techniques such as liquid chromatography and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The plant material is processed to isolate the compound, followed by purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxy-licorice-saponin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
24-Hydroxy-licorice-saponin A3 has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound to study the properties and reactions of triterpenoid saponins .
Biology: In biological research, it is investigated for its potential effects on cellular processes and its role in modulating biological pathways .
Medicine: In medicine, this compound is explored for its therapeutic potential, including its anti-inflammatory, antioxidant, and anticancer properties .
Industry: In the industrial sector, it is used in the development of natural product-based formulations and as an ingredient in health supplements .
Mechanism of Action
The mechanism of action of 24-Hydroxy-licorice-saponin A3 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s ability to interact with these pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
- Glycyrrhizin
- Glycyrrhetinic acid
- Licorice-saponin G2
- Licorice-saponin E2
- Uralsaponin D
Comparison: 24-Hydroxy-licorice-saponin A3 is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other similar compounds, it may exhibit different levels of potency and efficacy in various applications .
Properties
Molecular Formula |
C48H72O22 |
---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H72O22/c1-43-11-12-44(2,42(64)70-39-31(58)26(53)25(52)22(17-49)65-39)16-20(43)19-15-21(51)36-45(3)9-8-24(46(4,18-50)23(45)7-10-48(36,6)47(19,5)14-13-43)66-41-35(30(57)29(56)34(68-41)38(62)63)69-40-32(59)27(54)28(55)33(67-40)37(60)61/h15,20,22-36,39-41,49-50,52-59H,7-14,16-18H2,1-6H3,(H,60,61)(H,62,63)/t20-,22+,23+,24-,25+,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,39-,40-,41+,43+,44-,45-,46+,47+,48+/m0/s1 |
InChI Key |
TZCOLOGTIORRHN-ZKQBKYKCSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
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